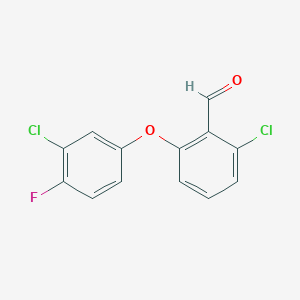

2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Vue d'ensemble

Description

2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde is a useful research compound. Its molecular formula is C13H7Cl2FO2 and its molecular weight is 285.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H8Cl2F O, which indicates the presence of both chlorine and fluorine substituents on the aromatic rings. The presence of these halogens is known to influence the compound's biological activity by enhancing lipophilicity and altering electron density.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- GABA A Receptors : Similar compounds have been shown to act as positive allosteric modulators of GABA A receptors, which are critical for inhibitory neurotransmission in the central nervous system.

- NF-kappaB Pathway : It influences cellular signaling pathways such as NF-kappaB, which is involved in inflammation and immune responses.

- Microtubule Assembly Inhibition : Compounds with similar structures have been reported to inhibit microtubule assembly, affecting cell division and potentially leading to cytotoxic effects in cancer cells.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

The structure–activity relationship (SAR) analysis shows that modifications in the molecular structure can significantly impact the anticancer efficacy, highlighting the importance of halogen substitution on bioactivity.

Antimicrobial Activity

Studies have also evaluated the antimicrobial properties of this compound against various pathogens:

| Pathogen | Inhibition Zone (mm) at 500 µg/mL |

|---|---|

| Escherichia coli | 10.68 ± 0.16 |

| Staphylococcus aureus | 10.33 ± 0.01 |

| Candida albicans | 11.30 ± 0.15 |

These results suggest promising antibacterial and antifungal activities comparable to standard antibiotics .

Cytotoxic Activity Evaluation

A study synthesized derivatives related to this compound and evaluated their cytotoxicity against breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cell lines using the MTT assay. The findings indicated that specific modifications enhanced anticancer properties, emphasizing the role of substituents in biological activity.

Structure–Activity Relationship Analysis

SAR studies revealed that lipophilicity plays a crucial role in determining the biological activity of these compounds. Minor structural changes can lead to significant variations in cytotoxicity, demonstrating the importance of chemical design in drug development .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The molecular formula of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde is C13H7Cl2FO2, with a molecular weight of 285.09 g/mol. The compound can be synthesized through several methods, including:

- Williamson Ether Synthesis : Involves the reaction of 3-chloro-4-fluorophenol with benzaldehyde using a base like sodium hydroxide or potassium carbonate.

- Oxidation Reactions : Can be derived from various precursors through controlled oxidation processes.

These synthetic routes are optimized for yield and purity, making the compound suitable for diverse applications.

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets, which may lead to the development of new drugs. Specific applications include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics.

- Antioxidant Properties : Research has shown that it can disrupt cellular antioxidation systems in pathogenic fungi, indicating a potential role in antifungal treatments.

Agrochemicals

The compound is also explored for its utility in agricultural chemistry:

- Herbicides : Its structural characteristics make it a candidate for herbicide development by targeting specific metabolic pathways in plants.

- Pesticides : The chlorinated and fluorinated groups enhance its efficacy against pests while potentially reducing toxicity to non-target species.

Material Science

In material science, this compound serves as an intermediate for synthesizing specialty chemicals and polymers. Its reactivity allows it to be incorporated into various materials, enhancing their properties.

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of benzaldehyde derivatives similar to this compound. The findings indicated that these compounds effectively targeted cellular antioxidation systems in fungi, leading to potential new antifungal treatments .

Case Study 2: Enzyme Interaction Studies

Research demonstrated that structurally related compounds could inhibit enzymes like xanthine oxidase (XO). Modifications in functional groups significantly impacted their inhibitory activity, suggesting that small changes in chemical structure can lead to substantial differences in biological efficacy .

Case Study 3: Binding Affinity Studies

Studies involving small molecule ligands showed varying binding affinities to protein targets. Compounds structurally related to this compound exhibited significant differences in biological activity based on minor structural modifications .

Propriétés

IUPAC Name |

2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-10-2-1-3-13(9(10)7-17)18-8-4-5-12(16)11(15)6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPOXQILPQLYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)OC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.